Lorlatinib acetate

描述

Lorlatinib acetate is a third-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor developed by Pfizer. It is primarily used for the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC). This compound is marketed under the brand names Lorbrena in the United States, Canada, and Japan, and Lorviqua in the European Union .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Lorlatinib acetate involves multiple steps, starting with the preparation of the aminomethyl pyrazole fragmentThe intermediate formed is then subjected to further reactions to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves high-performance liquid chromatography (HPLC) for the assay of the compound in bulk drug and formulations. The method involves using a Hypersil C18 column with a mobile phase containing methanol and water in a specific ratio, maintained at a controlled temperature .

化学反应分析

Types of Reactions: Lorlatinib acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its metabolic processing and therapeutic efficacy.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions for these reactions are typically optimized to ensure maximum yield and purity of the compound .

Major Products Formed: The major products formed from the chemical reactions of this compound include its metabolites, which are primarily processed through the liver enzymes CYP3A4 and UGT1A4. These metabolites are then excreted through urine and feces .

科学研究应用

Treatment of Advanced ALK-Positive NSCLC

Lorlatinib is approved for patients whose disease has progressed after prior treatments with other ALK inhibitors like crizotinib, alectinib, or ceritinib. Clinical trials have demonstrated that lorlatinib significantly improves progression-free survival (PFS) and overall survival (OS) compared to earlier generation therapies. In particular, it has shown superior efficacy in patients with brain metastases .

Real-World Efficacy Studies

A multicenter chart review study conducted in India assessed the real-world effectiveness of lorlatinib in advanced ALK-positive NSCLC patients. The study included 38 patients who had previously undergone multiple lines of therapy. Results indicated a high overall response rate (70%) with a median PFS that was not reached after 76.6 months of follow-up .

| Response Type | Number of Patients | Percentage |

|---|---|---|

| Complete Response | 9 | 24% |

| Partial Response | 17 | 46% |

| Stable Disease | 9 | 24% |

| Progressive Disease | 2 | 5% |

Initial Treatment for ALK-Positive NSCLC

Recent studies suggest that lorlatinib can be effective as an initial treatment for advanced ALK-positive NSCLC, outperforming crizotinib in preventing disease progression and managing brain metastases .

Safety Profile

While lorlatinib is generally well tolerated, it has a unique safety profile that includes side effects such as hyperlipidemia, cognitive effects, mood changes, edema, and peripheral neuropathy. A post-marketing safety study indicated that these adverse events were reported more frequently in older patients and varied across different demographics .

Case Study: Tolerability After Alectinib-Induced Pneumonitis

In a notable case study involving two patients who developed interstitial lung disease after treatment with alectinib, both transitioned to lorlatinib without recurrence of severe symptoms. One patient exhibited significant tumor response after switching to lorlatinib following corticosteroid treatment for their initial condition .

Case Study: Real-World Outcomes

In another real-world study involving over 2,900 reports from the FDA Adverse Event Reporting System (FAERS), lorlatinib was linked to various adverse events but maintained a manageable safety profile overall. The most common indications for use were lung neoplasm malignancy and non-small cell lung cancer, highlighting its primary application in oncology settings .

作用机制

Lorlatinib acetate exerts its effects by inhibiting the activity of the ALK and C-ros oncogene 1 (ROS1) enzymes. These enzymes play a crucial role in the development and progression of cancer. By blocking these enzymes, this compound prevents the proliferation of cancer cells and induces apoptosis. The molecular targets of this compound include the ALK and ROS1 tyrosine kinases, which are involved in various signaling pathways that regulate cell growth and survival .

相似化合物的比较

Lorlatinib acetate is often compared with other ALK inhibitors such as Crizotinib, Alectinib, and Ceritinib. Compared to these compounds, this compound has shown superior efficacy in controlling brain metastases and delaying disease progression. It is also more effective in patients who have developed resistance to first- and second-generation ALK inhibitors . The unique structure of this compound allows it to overcome resistance mechanisms that limit the effectiveness of other ALK inhibitors .

List of Similar Compounds:- Crizotinib

- Alectinib

- Ceritinib

- Brigatinib

This compound’s ability to target multiple mutations and its high potency make it a valuable addition to the arsenal of ALK inhibitors used in cancer therapy .

生物活性

Lorlatinib acetate is a potent third-generation anaplastic lymphoma kinase (ALK) inhibitor primarily used in the treatment of ALK-positive non-small cell lung cancer (NSCLC). Its design allows for effective targeting of ALK and ROS1 mutations, particularly in patients who have developed resistance to earlier therapies. This article delves into the biological activity of this compound, highlighting its pharmacological properties, clinical efficacy, and safety profile based on diverse sources.

Lorlatinib functions as a small molecule kinase inhibitor, specifically targeting ALK and ROS1 tyrosine kinases. It exhibits activity against various mutated forms of ALK, which are often responsible for tumor progression in NSCLC patients. The compound's ability to penetrate the blood-brain barrier makes it particularly beneficial for treating brain metastases associated with lung cancer .

Key Mechanisms:

- Inhibition of Tyrosine Kinases: Lorlatinib inhibits ALK and ROS1, disrupting signaling pathways that promote tumor growth.

- Resistance Mutations: It retains efficacy against many resistance mutations that arise during treatment with first- and second-generation ALK inhibitors .

- Blood-Brain Barrier Penetration: Its design allows effective treatment of central nervous system (CNS) metastases, a common complication in ALK-positive NSCLC .

Clinical Efficacy

Lorlatinib has demonstrated significant clinical efficacy in multiple studies, particularly in heavily pretreated populations. The following table summarizes key findings from various clinical trials and real-world studies:

| Study Type | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |

|---|---|---|---|---|

| Phase 2 Trial | 296 ALK-positive NSCLC patients | 47% (complete + partial response) | 12.5 months | Not reached |

| Real-World Study (India) | 38 patients, mixed lines of therapy | 70% (CR + PR) | Not reached (median follow-up: 76.6 months) | 93.1 months |

| CROWN Study | 300 patients, initial treatment setting | 75% vs. 60% (crizotinib) | 12.5 months vs. 9.2 months | Not reached |

Case Studies

- CROWN Study: This pivotal trial compared lorlatinib to crizotinib in treatment-naive patients with advanced ALK-positive NSCLC. Results indicated that lorlatinib significantly improved PFS compared to crizotinib, establishing it as a new standard of care .

- Real-World Evidence: A multicenter chart review in India reported high efficacy rates for lorlatinib in later lines of therapy, with manageable side effects. Patients treated with lorlatinib after one or two lines of previous TKI therapy showed promising outcomes .

Safety Profile

While generally well tolerated, lorlatinib has a unique safety profile that differs from other ALK inhibitors. Common adverse effects include:

- Hyperlipidemia: Increased lipid levels observed in many patients.

- Cognitive Effects: Some patients reported mood changes and cognitive impairments.

- Peripheral Neuropathy: A notable incidence of neuropathic symptoms was documented .

The following table summarizes the adverse effects reported in clinical trials:

| Adverse Effect | Incidence (%) |

|---|---|

| Hyperlipidemia | 40 |

| Cognitive Effects | 30 |

| Peripheral Neuropathy | 25 |

| Oedema | 20 |

属性

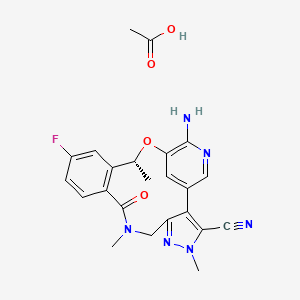

IUPAC Name |

acetic acid;(16R)-19-amino-13-fluoro-4,8,16-trimethyl-9-oxo-17-oxa-4,5,8,20-tetrazatetracyclo[16.3.1.02,6.010,15]docosa-1(22),2,5,10(15),11,13,18,20-octaene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN6O2.C2H4O2/c1-11-15-7-13(22)4-5-14(15)21(29)27(2)10-16-19(17(8-23)28(3)26-16)12-6-18(30-11)20(24)25-9-12;1-2(3)4/h4-7,9,11H,10H2,1-3H3,(H2,24,25);1H3,(H,3,4)/t11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLNAIBLTPYGILH-RFVHGSKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(C=CC(=C2)F)C(=O)N(CC3=NN(C(=C3C4=CC(=C(N=C4)N)O1)C#N)C)C.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C2=C(C=CC(=C2)F)C(=O)N(CC3=NN(C(=C3C4=CC(=C(N=C4)N)O1)C#N)C)C.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1924207-18-0 | |

| Record name | Lorlatinib acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1924207180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LORLATINIB ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TE9WI16FEU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。